CDK4/6 Kinase Inhibition: Benchmarking Against Doxorubicin in Colorectal Cancer Cells
Although direct head‑to‑head comparison data for this exact compound are absent from public literature, a closely related analog (19i) from the same PP series achieved an IC50 of 1.02 µM against HCT‑116 colorectal cancer cells, marginally outperforming doxorubicin (IC50 = 1.08 µM) in the same assay [1]. The compound described here shares the identical pyrazolo[1,5‑a]pyrimidine core with identical substitution vectors at C2, C3, C5, C6 and C7; the only difference is the identity of the N‑alkyl substituent at C7. Structure–activity relationships from the publication demonstrate that the C7 amine chain is a critical modulator of both potency and selectivity, indicating that the 3‑methylbutyl variant may exhibit distinct kinase‑inhibition profiles relative to the reported 19i comparator.
| Evidence Dimension | Antiproliferative activity (IC50) against HCT‑116 colorectal cancer cells |
|---|---|
| Target Compound Data | Data not publicly available for this specific CAS; scaffold‑ and substituent‑matched analog 19i: IC50 = 1.02 µM [1] |
| Comparator Or Baseline | Doxorubicin IC50 = 1.08 µM in the same HCT‑116 assay |
| Quantified Difference | Analog 19i shows 1.06‑fold lower IC50 (i.e., equipotent) vs. doxorubicin |
| Conditions | HCT‑116 colorectal cancer cell line; MTT assay; 48‑h drug exposure |
Why This Matters
Demonstrates that the PP scaffold can deliver antiproliferative potency comparable to a standard‑of‑care chemotherapeutic, supporting the procurement of PP derivatives for CDK‑targeted oncology programs.
- [1] Binjubair FA, Elkotamy MS, Mattar AA, et al. Structure‑based design of potent pyrazolo[1,5‑a]pyrimidine CDK4/6 inhibitors: biological evaluation and computational validation. RSC Med. Chem., 2026, Advance Article. DOI: 10.1039/D5MD01147G. View Source
